5-C-heptyl-DNJ
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Overview
Description
5-C-heptyl-1-deoxynojirimycin is a derivative of 1-deoxynojirimycin, a well-known iminosugar. This compound has garnered attention due to its high affinity for lysosomal acid alpha-glucosidase, making it a promising candidate for pharmacological chaperone therapy, particularly for Pompe disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-C-heptyl-1-deoxynojirimycin involves the introduction of a heptyl group at the C5 position of 1-deoxynojirimycin. This is typically achieved through a series of organic reactions, including alkylation and protection-deprotection steps. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of 5-C-heptyl-1-deoxynojirimycin would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
5-C-heptyl-1-deoxynojirimycin primarily undergoes substitution reactions due to the presence of the heptyl group. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles and electrophiles under mild to moderate conditions.
Oxidation Reactions: Often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-C-heptyl-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a model compound to study iminosugar chemistry and its interactions with various enzymes.
Biology: Investigated for its role in modulating enzyme activity and stability.
Medicine: Explored as a pharmacological chaperone for treating lysosomal storage disorders like Pompe disease.
Mechanism of Action
5-C-heptyl-1-deoxynojirimycin exerts its effects by binding to lysosomal acid alpha-glucosidase, stabilizing the enzyme’s folded state. This enhances the enzyme’s stability and promotes its delivery to lysosomes. The compound’s high affinity for the enzyme is attributed to its heptyl group, which interacts with specific hydrophobic pockets on the enzyme .
Comparison with Similar Compounds
Similar Compounds
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
5-C-heptyl-1,4-dideoxy-1,4-imino-L-arabinitol: Another derivative with similar enzyme inhibitory properties
Uniqueness
5-C-heptyl-1-deoxynojirimycin stands out due to its significantly higher affinity for lysosomal acid alpha-glucosidase compared to its parent compound. This makes it a more potent pharmacological chaperone, offering potential therapeutic benefits for conditions like Pompe disease .
Properties
Molecular Formula |
C13H27NO4 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-heptyl-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H27NO4/c1-2-3-4-5-6-7-13(9-15)12(18)11(17)10(16)8-14-13/h10-12,14-18H,2-9H2,1H3/t10-,11+,12-,13+/m0/s1 |
InChI Key |
WJOJINIVTKXXQI-QNWHQSFQSA-N |
Isomeric SMILES |
CCCCCCC[C@]1([C@H]([C@@H]([C@H](CN1)O)O)O)CO |
Canonical SMILES |
CCCCCCCC1(C(C(C(CN1)O)O)O)CO |
Origin of Product |
United States |
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